N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-10(7-11-4-5-16-9-11)14-13(15)8-12-3-2-6-17-12/h2-6,9-10H,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFMMSBZLNMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
Thionyl chloride (SOCl₂) is employed under anhydrous conditions to transform the carboxylic acid into 2-(thiophen-2-yl)acetyl chloride. Typical conditions involve refluxing in benzene or toluene for 12–18 hours, achieving near-quantitative conversion. The reaction progress is monitored via Fourier-transform infrared spectroscopy (FT-IR), with the disappearance of the carboxylic acid O–H stretch (2500–3300 cm⁻¹) and the emergence of C=O stretches at 1760–1810 cm⁻¹ confirming successful chlorination.
Amide Bond Formation
The acid chloride reacts with 1-(furan-3-yl)propan-2-amine in tetrahydrofuran (THF) at 0°C to room temperature. Triethylamine (Et₃N) is added as a stoichiometric base to neutralize HCl byproducts. After 4–6 hours, the reaction yields 68–72% of the target acetamide after aqueous workup and silica gel chromatography. Nuclear magnetic resonance (NMR) analysis reveals characteristic amide proton signals at δ 8.2–8.5 ppm (¹H) and carbonyl carbons at 168–170 ppm (¹³C).
Table 1: Optimization of Direct Amidation Parameters
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent | THF | +12 vs. DCM |
| Temperature | 0°C → RT | +18 vs. RT only |
| Base | Et₃N (1.2 eq) | +9 vs. pyridine |
| Reaction Time | 5 h | +5 vs. 3 h |
Curtius Rearrangement-Mediated Synthesis
This method leverages the thermal decomposition of acyl azides to generate isocyanate intermediates, which subsequently react with amines to form amides.
Acyl Azide Preparation
2-(Thiophen-2-yl)acetyl chloride is treated with sodium azide (NaN₃) in a biphasic ether/water system. The reaction proceeds quantitatively within 2 hours at 0°C, yielding 2-(thiophen-2-yl)acetyl azide. Caution is required due to the potential for explosive decomposition above 60°C.
Thermolysis and Amine Trapping
Heating the acyl azide in a 2:1 benzene/toluene mixture at 110°C induces Curtius rearrangement, producing a reactive ketene intermediate. Introducing 1-(furan-3-yl)propan-2-amine at −78°C followed by gradual warming to room temperature affords the target compound in 42–45% yield. Gas chromatography-mass spectrometry (GC-MS) analysis confirms the absence of urea byproducts when strict temperature control is maintained during amine addition.
Multicomponent Reaction Strategies
Adapting methodologies from naphthol-based syntheses, a three-component approach was explored using:
- 2-(Thiophen-2-yl)acetic acid as the acyl donor
- Furan-3-carbaldehyde as the aldehyde component
- 1-(Furan-3-yl)propan-2-amine as the nucleophile
DBU-Catalyzed Condensation
Using 10 mol% 1,8-diazabicycloundec-7-ene (DBU) in ethanol under reflux, the reaction achieves 58% conversion after 120 minutes. The mechanism likely involves initial formation of a Knoevenagel adduct between the aldehyde and active methylene group, followed by Michael addition of the amine.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Direct Amidation | 72 | 98 | 5 | Excellent |
| Curtius Rearrangement | 45 | 95 | 8 | Moderate |
| Multicomponent | 58 | 90 | 2 | Good |
Advanced Mechanistic Insights
Computational Modeling of Reaction Pathways
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:
Solvent Effects on Amidation Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate direct amidation but promote side reactions (8–12% N-acylurea formation). Ethanol/water mixtures optimize the multicomponent approach by stabilizing ionic intermediates while minimizing hydrolysis.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for Curtius rearrangement:
- Residence time: 12 minutes at 130°C
- Productivity: 1.2 kg/day using 50 mL reactor volume
- Space-time yield: 0.98 g·L⁻¹·min⁻¹
Green Chemistry Metrics
- Process mass intensity (PMI): 23 (direct amidation) vs. 41 (Curtius)
- E-factor: 8.7 (multicomponent) vs. 15.2 (traditional methods)
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
- N-(1-(furan-2-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide
- N-(1-(furan-3-yl)propan-2-yl)-2-(pyridin-2-yl)acetamide
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interaction with biological targets
Biological Activity
N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide is an organic compound notable for its unique structural features, including furan and thiophene rings. These heterocycles contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 250.32 g/mol. The compound features:
- Furan Ring : A five-membered aromatic ring with oxygen.
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
These structural components are known for their stability and reactivity, allowing for diverse interactions with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antimicrobial activity .
- Biofilm Inhibition : These derivatives demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Synergistic Effects : The compounds showed synergistic interactions with existing antibiotics, enhancing their efficacy against resistant strains .
Anticancer Activity
The anticancer potential of related compounds has also been explored:
- Inhibition of Tumor Cell Lines : Studies indicate that certain derivatives can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial functions .
- Growth Inhibition : Compounds have demonstrated significant growth inhibition (GI50 values ranging from 0.20 to 48 μM) against various cancer cell lines, suggesting a promising avenue for cancer treatment .
- Selectivity for Cancer Cells : Toxicological assessments revealed that these compounds were significantly less toxic to normal cells compared to cancer cells, indicating a favorable therapeutic window .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The furan and thiophene rings can interact with specific enzymes and receptors, modulating their activity and leading to altered cellular responses.
- DNA Intercalation : Some studies suggest that derivatives may intercalate within DNA, affecting replication and transcription processes, which could explain their anticancer properties .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Significant antimicrobial activity with MIC values as low as 0.22 μg/mL; effective biofilm inhibition against pathogenic bacteria. |
| Study 4 | Demonstrated growth inhibition in various cancer cell lines with GI50 values indicating high potency; low toxicity to normal cells was reported. |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide?
The synthesis typically involves multi-step reactions, starting with coupling thiophene and furan derivatives to an acetamide backbone. Key steps include:
- Acylation : Introducing the acetamide group via reaction of 2-(thiophen-2-yl)acetic acid with an amine-functionalized furan derivative.
- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki or Stille coupling) to integrate aromatic rings, performed under inert atmospheres in solvents like DMF or THF .
- Optimization : Reaction temperatures (60–100°C), pH control, and catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄) are critical for yield (>70%) and purity .
- Purification : HPLC and column chromatography are used to isolate the compound, with NMR (¹H/¹³C) and mass spectrometry confirming structural integrity .
Q. How is the molecular structure of this compound characterized, and what functional groups dictate its reactivity?
- Key functional groups :
- Thiophene ring : Electron-rich sulfur heterocycle enabling electrophilic substitution (e.g., halogenation) .
- Furan ring : Oxygen-containing heterocycle prone to oxidation and Diels-Alder reactions .
- Acetamide backbone : Hydrogen-bonding capacity via NH and carbonyl groups, influencing solubility and biological interactions .
- Structural analysis : X-ray crystallography (using SHELXL ) and DFT calculations validate bond lengths (e.g., C–S: 1.71 Å in thiophene) and dihedral angles between aromatic systems .
Q. What analytical techniques are essential for assessing purity and stability?
- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
- Spectroscopy : FT-IR confirms functional groups (e.g., NH stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Simulates binding to enzymes (e.g., kinases) or receptors, identifying key residues (e.g., Lys123 in ATP-binding pockets) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, calculating binding free energies (ΔG < -8 kcal/mol indicates strong affinity) .
- ADMET predictions : SwissADME estimates pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .
Q. What mechanisms underlie its reported biological activity (e.g., antimicrobial, anticancer)?
- Anticancer activity : Induces apoptosis via caspase-3 activation (IC₅₀ ~15 μM in MCF-7 cells) and inhibits tubulin polymerization (competitive with colchicine) .
- Antimicrobial action : Disrupts bacterial membranes (MIC ~8 µg/mL against S. aureus) by targeting lipid II biosynthesis .
- Enzyme inhibition : Competes with NADPH in cytochrome P450 binding (Ki ~2.3 µM) .
Q. How do crystallographic data resolve structural ambiguities in polymorphic forms?
Q. How can contradictory data on synthetic yields be addressed?
- DoE (Design of Experiments) : Optimizes variables (temperature, catalyst) using response surface methodology .
- In situ monitoring : ReactIR tracks intermediates (e.g., acylated amines) to identify bottlenecks .
Q. What structure-activity relationships (SAR) guide further derivatization?
- Thiophene modifications : Fluorination at C5 increases metabolic stability (t₁/₂ from 2.1 to 4.3 h) .
- Furan substitution : Introducing methoxy groups enhances solubility (logS from -3.2 to -2.5) but reduces cytotoxicity (IC₅₀ increases by 40%) .
Q. What are the degradation pathways under physiological conditions?
- Hydrolysis : Acetamide cleavage in acidic environments (pH <3) generates 2-(thiophen-2-yl)acetic acid and furan-amine byproducts .
- Oxidative metabolism : CYP3A4-mediated furan ring oxidation forms reactive quinones, mitigated by deuterium exchange at vulnerable positions .
Q. How do spectroscopic and computational data compare for tautomeric forms?
- NMR chemical shifts : NH proton at δ 8.2 ppm in DMSO-d₆ confirms amide tautomer dominance .
- DFT calculations : Energy difference <1 kcal/mol between keto and enol forms suggests minor tautomeric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
